
Tributyltin-ADAM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyltin (TBT) is an organotin compound where the tin atom is linked to exactly three alkyl groups . It belongs to the class of organic compounds known as trialkyltins . It’s been recognized as an endocrine-disrupting chemical (EDC) for several decades .
Synthesis Analysis
Organotin compounds, including TBT, are synthesized by reducing the corresponding chlorides with lithium aluminium hydride . Other reducing agents that have been used include R2AlH, NaBH4, NaBH3CN, B2H6, LiH, (MeSiHO)n(PMHS), and Et3SiH .Molecular Structure Analysis
TBT compounds have three butyl groups covalently bonded to a tin(IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .Chemical Reactions Analysis
TBT is known for its applications in free-radical reactions such as dehalogenations of alkyl, vinyl, or aryl halides, often followed by intra- or intermolecular C-C coupling .Physical And Chemical Properties Analysis
TBT compounds have a low water solubility, making them ideal for antifouling agents . They are moderately hydrophobic and tend to absorb more readily to organic matter in soils or sediment .科学的研究の応用
Impact on Bone Health
Tributyltin, a known endocrine disruptor, has been found to adversely affect bone health. In a study on rats, tributyltin exposure led to detrimental changes in femoral cortical architecture and strength, evidenced by decreases in cortical cross-sectional area, marrow area, periosteal circumference, and polar moment of inertia (Li et al., 2021).
Reproductive Toxicity
Research has identified tributyltin as a compound that can cause reproductive toxicity. It has been shown to block Leydig cell developmental regeneration in adult male rats, affecting serum testosterone levels and Leydig cell morphology and number (Wu et al., 2017).
Neurotoxicity
Studies indicate that tributyltin can induce neurotoxicity. In cultured rat cortical neurons, tributyltin exposure led to increased cell death, involving mechanisms such as glutamate excitotoxicity and activation of glutamate receptors (Nakatsu et al., 2006).
Immunotoxicity in Marine Life
Tributyltin has shown adverse effects on the immune reactivity of haemocytes in the cultivated clam Tapes philippinarum. This highlights its impact on marine life and the importance of monitoring TBT-sensitive immunologic biomarkers in sentinel organisms (Cima et al., 1999).
Effects on Bone Marrow and Mineral Density
Research also shows that tributyltin can significantly decrease bone mineral density in rats. This decrease is associated with a dose-dependent increase in lipid accumulation and adipocyte number in bone marrow, affecting the adipo-osteogenic balance (Yao et al., 2019).
Influence on Glutamate Receptors and Neuronal Vulnerability
Long-term exposure to tributyltin has been linked to changes in neuronal glutamate receptors, leading to increased neuronal vulnerability to glutamate toxicity. This highlights the potential long-term neurotoxic effects of tributyltin at endogenous levels (Nakatsu et al., 2009).
Lipotoxicity in Reproductive Organs
Tributyltin exposure can induce lipotoxic responses in the ovaries of rockfish, affecting lipid accumulation and testosterone esterification. This suggests potential impacts on reproductive functions and oocyte development in fish (Zhang et al., 2013).
作用機序
TBT’s primary endocrine mechanism of action (MeOA) involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event (MIE) alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Tributyltin-ADAM can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Adamantane-1-carboxylic acid", "Tributyltin chloride", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Synthesis of Adamantane-1-carboxylic acid chloride by reacting Adamantane-1-carboxylic acid with thionyl chloride in DMF solvent.", "Step 2: Synthesis of Adamantane-1-carboxylic acid-N-hydroxysuccinimide ester (ADAM-NHS) by reacting Adamantane-1-carboxylic acid chloride with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in DMF solvent.", "Step 3: Synthesis of Tributyltin-ADAM by reacting ADAM-NHS with Tributyltin chloride and TEA in DMF solvent.", "Step 4: Purification of the product by washing with hydrochloric acid, sodium hydroxide, and diethyl ether, followed by recrystallization from methanol." ] } | |
CAS番号 |
305352-07-2 |
製品名 |
Tributyltin-ADAM |
分子式 |
C27H44N2SSn |
分子量 |
547.42 |
純度 |
> 98% |
同義語 |
2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



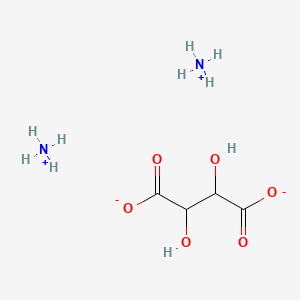
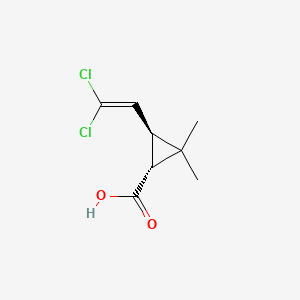
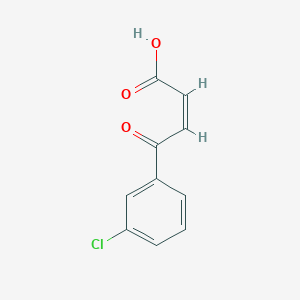
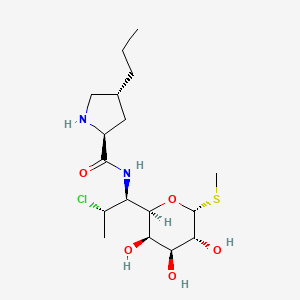
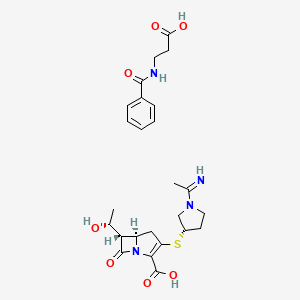
![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)